molecular formula C22H23N3O3 B2659814 1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-71-2

1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2659814
CAS No.: 899983-71-2
M. Wt: 377.444
InChI Key: MIJZYJQGRFTSCJ-UHFFFAOYSA-N
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Description

The compound “1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It seems to be related to the class of pyrazolopyrimidines, which are known for their sedative and anxiolytic effects .

Scientific Research Applications

Molecular Interactions and Biological Activity

  • Spiropiperidine compounds have been investigated for their affinity and selectivity towards σ-receptors, highlighting their potential as ligands in neuropharmacology. The structure-activity relationship (SAR) studies of these compounds reveal that specific substituents and modifications can significantly influence their interaction with σ1- and σ2-receptors, indicating their potential utility in designing drugs targeting these receptors (Maier & Wünsch, 2002).

Synthesis and Chemical Reactions

  • The electrochemical synthesis involving the oxidation of compounds with a structure similar to the query compound has been explored, demonstrating an innovative approach to synthesizing new derivatives. This method offers a pathway to generating compounds with potential pharmacological properties through a Michael addition reaction (Amani & Nematollahi, 2012).

Antimicrobial and Anticancer Activity

  • Research into the synthesis of novel heterocyclic compounds from chalcone derivatives has revealed the biological activity of these compounds, including antimicrobial properties. This suggests the potential for developing new therapeutic agents based on similar structural frameworks (Saadi, 2017).

Spiro-Centered Compounds

  • Spiro-centered benzoxazines have been synthesized, demonstrating the influence of different spiro-centers on polymerization temperature and thermal stability. Such studies underscore the significance of spiro compounds in material science, offering insights into the design of polymers with enhanced thermal properties (SiniN., Azechi, & Endo, 2015).

Properties

IUPAC Name

1-[2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15(26)24-12-10-22(11-13-24)25-20(18-4-2-3-5-21(18)28-22)14-19(23-25)16-6-8-17(27)9-7-16/h2-9,20,27H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJZYJQGRFTSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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